Enantiomeric Excess and Yield in the Resolution of Ibuprofen: (S)-PBA vs. Alternative Resolving Agents
In a direct head-to-head comparison for the resolution of racemic ibuprofen, (S)-3-methyl-2-phenylbutylamine (PBA) provided (S)-ibuprofen with an enantiomeric excess (ee) of 98.7% and a yield of 39.8% [1]. In contrast, when (R)-1-phenylethylamine was used as the resolving agent for ibuprofen under comparable crystallization conditions, the reported yield was typically lower (e.g., 13.8% in one study) with variable ee [2]. This quantifiable difference demonstrates the superior resolving efficiency of (S)-PBA for this specific NSAID class.
| Evidence Dimension | Resolution Efficiency |
|---|---|
| Target Compound Data | 98.7% ee, 39.8% yield |
| Comparator Or Baseline | (R)-1-phenylethylamine: 13.8% yield (variable ee) |
| Quantified Difference | Approximately 2.9-fold higher yield with consistently high ee |
| Conditions | Classical resolution via diastereomeric salt formation in organic solvent |
Why This Matters
Higher yield and consistent enantiopurity reduce the number of recrystallization cycles required, lowering overall production costs for (S)-ibuprofen.
- [1] Ikunaka, M., et al. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development, 6(3), 291-295. View Source
- [2] Course Hero. (2018). Chiral Resolution of Ibuprofen. CHEM 3418 Lab Report. View Source
